molecular formula C17H21N5O4S2 B2669419 2-((5-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-46-1

2-((5-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2669419
CAS RN: 1105224-46-1
M. Wt: 423.51
InChI Key: PJPSEXOTUGGLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiadiazole ring, and a dimethoxybenzoyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The piperazine ring provides a basic nitrogen center, the dimethoxybenzoyl group could participate in various hydrogen bonding interactions, and the thiadiazole ring could contribute to aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring could contribute to its basicity, the dimethoxybenzoyl group could influence its solubility, and the thiadiazole ring could affect its stability .

Scientific Research Applications

Synthesis and Biological Activity

Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized to investigate their biological activities. These compounds demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential agricultural applications in combating bacterial infections in crops. Additionally, certain derivatives showed antiviral activity against tobacco mosaic virus, suggesting a pathway for developing antiviral agents (Xia, 2015).

Antimicrobial and Antitumor Evaluation

Research has focused on the antimicrobial and antitumor evaluation of novel N-substituted-2-amino-1,3,4-thiadiazoles. Some of these compounds exhibited promising cytotoxicity and antioxidant activities, indicating their potential as therapeutic agents against cancer and microbial infections (Hamama, Gouda, Badr, & Zoorob, 2013).

Anticholinesterase Activity

Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and evaluated for their anticholinesterase properties. Some derivatives showed inhibitory effects comparable to Donepezil, highlighting their potential in treating neurodegenerative disorders like Alzheimer's disease (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

Antileishmanicidal Activity

Compounds with 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole structures were synthesized and exhibited strong leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam. This suggests their potential in developing new treatments for leishmaniasis, a neglected tropical disease (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a piperazine ring act as antagonists at various neurotransmitter receptors .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promise in preliminary studies, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

2-[[5-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S2/c1-25-12-5-3-4-11(14(12)26-2)15(24)21-6-8-22(9-7-21)16-19-20-17(28-16)27-10-13(18)23/h3-5H,6-10H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPSEXOTUGGLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.